molecular formula C8H18O3S2 B521457 Tetra(ethylene glycol) dithiol CAS No. 2781-02-4

Tetra(ethylene glycol) dithiol

Cat. No.: B521457
CAS No.: 2781-02-4
M. Wt: 226.4 g/mol
InChI Key: MCINHQIUGNVTLG-UHFFFAOYSA-N
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Description

Tetra(ethylene glycol) dithiol is a polyethylene glycol derivative containing two thiol groups. The thiol groups react with maleimide, OPSS, vinylsulfone, and transition metal surfaces including gold and silver. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetra(ethylene glycol) dithiol can be synthesized through the reaction of polyethylene glycol with thiol-containing reagents. The reaction typically involves the use of a base catalyst to facilitate the thiol-PEG coupling. The reaction conditions include maintaining a pH range of 6.5-7.5 and a temperature range of 25-30°C .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process includes purification steps such as filtration and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Tetra(ethylene glycol) dithiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tetra(ethylene glycol) dithiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a crosslinking agent in the synthesis of polymers and hydrogels.

    Biology: Employed in the modification of proteins and peptides for enhanced solubility and stability.

    Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Applied in the development of biosensors and diagnostic assays

Mechanism of Action

The mechanism of action of Tetra(ethylene glycol) dithiol involves the formation of stable thioether bonds with target molecules. The thiol groups react with electrophilic reagents such as maleimide, forming covalent bonds that enhance the stability and solubility of the modified molecules. This process is crucial in applications such as drug delivery and protein modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound offers a balanced combination of solubility and reactivity, making it a versatile compound for various applications. Its unique structure allows for efficient crosslinking and modification of biomolecules without significant steric hindrance .

Properties

IUPAC Name

2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O3S2/c12-7-5-10-3-1-9-2-4-11-6-8-13/h12-13H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCINHQIUGNVTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCS)OCCOCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90477383
Record name 2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2781-02-4
Record name 2,2'-{Oxybis[(ethane-2,1-diyl)oxy]}di(ethane-1-thiol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90477383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETRA(ETHYLENE GLYCOL) DITHIOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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